Ruthenium 2-ethylhexanoate

Description

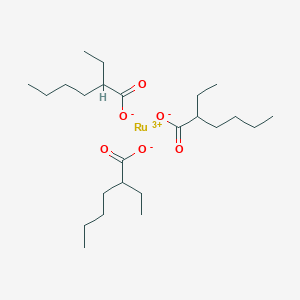

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

130570-72-8 |

|---|---|

Molecular Formula |

C24H45O6Ru |

Molecular Weight |

530.7 g/mol |

IUPAC Name |

2-ethylhexanoate;ruthenium(3+) |

InChI |

InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

GTOFXGPXYNYBEC-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |

Other CAS No. |

67816-05-1 |

Origin of Product |

United States |

Ruthenium 2 Ethylhexanoate in Advanced Materials Science

Utilization as a Metal-Organic Precursor for Functional Materials

Ruthenium 2-ethylhexanoate (B8288628) is part of a broader class of compounds known as metal 2-ethylhexanoates, which are widely applied as metal-organic precursors in materials science. researchgate.net These compounds are favored for their solubility in organic solvents, which allows for their use in various solution-based deposition techniques. americanelements.com This property is crucial for the development of new, tunable materials required for demanding technological applications in fields such as electronics, optics, and catalysis. researchgate.net

The development of functional materials through methods like metal-organic deposition (MOD) and sol-gel processing relies on the quality and properties of the chemical precursors. researchgate.net Metal 2-ethylhexanoates, including the ruthenium variant, are considered highly suitable for these fabrication processes. researchgate.net They serve as essential starting materials for creating binary or multimetallic oxides, which have a wide array of applications. researchgate.net The organic ligands, in this case, 2-ethylhexanoate, play a critical role in controlling the reactivity and decomposition characteristics of the metal center, influencing the properties of the final material.

Fabrication of Ruthenium-Containing Thin Films and Coatings

Ruthenium 2-ethylhexanoate is a valuable precursor for the fabrication of ruthenium and ruthenium oxide thin films, which are critical components in next-generation electronics and electrochemical devices. unibo.ittosoh.co.jp Its solubility allows for its incorporation into precursor inks and solutions for various deposition methods.

One innovative technique is Print-Light-Synthesis (PLS), where an ink containing a ruthenium precursor is inkjet-printed onto a substrate. unibo.it Subsequent exposure to UV light converts the precursor into ruthenium oxide (RuO₂), with other ink components vaporizing. unibo.it This method allows for the creation of two-dimensional RuO₂ patterns with micrometer resolution at room temperature. unibo.it Research has shown that irradiating this compound with near-infrared (NIR) light can produce nanocrystalline RuO₂, which demonstrates superior electrochemical performance for applications like the oxygen evolution reaction compared to amorphous films. unibo.it

Another significant method is photochemical metal-organic deposition (PMOD). researchgate.net This process involves depositing an amorphous film of the metal alkanoate precursor, which is then photochemically decomposed to yield the desired metal or metal oxide material. researchgate.net For instance, thin films of manganese(II) 2-ethylhexanoate, a related compound, can be spin-coated onto wafers, where the molecules form polymeric chains. researchgate.net Irradiation with UV light breaks down the complex, forming a manganese oxide film. researchgate.net A similar principle applies to the deposition of ruthenium-based films, where the photolytic step, typically done at room temperature, results in an amorphous film that can be subsequently annealed to achieve crystallinity. researchgate.netresearchgate.net

Key Deposition Techniques and Findings

| Deposition Technique | Precursor Form | Key Finding | Resulting Material | Reference |

|---|---|---|---|---|

| Print-Light-Synthesis (PLS) | Ruthenium precursor ink | Allows for simultaneous printing and photo-induced conversion to RuO₂ at room temperature. | Micrometer-resolution RuO₂ patterns | unibo.it |

| NIR Irradiation | This compound | Produces nanocrystalline RuO₂ with enhanced electrochemical performance. | Nanocrystalline RuO₂ | unibo.it |

| Photochemical Metal-Organic Deposition (PMOD) | Amorphous film of metal alkanoate | Photochemical decomposition leads to the formation of metal or metal oxide films. | Amorphous metal or metal oxide films (can be annealed for crystallinity) | researchgate.netresearchgate.net |

Synthesis and Characterization of Ruthenium-based Nanomaterials for Catalytic and Electronic Applications

Ruthenium-based nanomaterials are highly valued for their exceptional catalytic and electronic properties. bio-integration.org The synthesis of these materials often requires precise control over nanoparticle size and stability, where precursor chemistry plays a vital role. While this compound itself is a precursor, its sodium salt, sodium 2-ethylhexanoate, has been effectively used as a stabilizing agent in the synthesis of ruthenium nanoparticles (Ru-NPs). researchgate.net

In one study, Ru-NPs were produced by the thermal decomposition of a ruthenium carbonyl complex. researchgate.net The addition of stabilizing agents like sodium 2-ethylhexanoate was crucial for controlling the particle size and preventing aggregation, resulting in Ru-NPs with an average size of 2–3 nm. researchgate.net These stabilized nanoparticles demonstrated significant catalytic activity in the hydrogenation of nitriles to amines, a critical process in the pharmaceutical and agrochemical industries. researchgate.net

The unique electronic configuration and large surface area of ruthenium nanoclusters make them highly effective catalysts with remarkable activity and selectivity. bio-integration.org They are instrumental in photocatalysis for sustainable energy solutions and have emerging applications in electronics and biomedical sensors. bio-integration.org The ability to fine-tune the electronic properties of Ru nanoparticles, sometimes by supporting them on materials like niobium pentoxide (Nb₂O₅), can lead to highly selective catalysts for processes such as the reductive amination of carbonyl compounds. nih.gov

Impact of Synthesis Method on Nanoparticle Properties and Applications

| Synthesis Role of 2-Ethylhexanoate | Resulting Nanomaterial | Average Particle Size | Key Application | Reference |

|---|---|---|---|---|

| Sodium 2-ethylhexanoate as a stabilizing agent | Ruthenium Nanoparticles (Ru-NPs) | 2–3 nm | Catalytic hydrogenation of aliphatic and aromatic nitriles | researchgate.net |

| General Ruthenium Precursors | Ruthenium Nanoclusters | Nanoscale | Photocatalysis, electronics, sensors, energy storage | bio-integration.org |

| General Ruthenium Precursors | Ru-NPs on Nb₂O₅ support | Nanoparticles | Selective reductive amination of carbonyl compounds | nih.gov |

Development of Novel Hybrid Materials Incorporating Ruthenium Centers for Specific functionalities

The versatility of this compound as a precursor extends to the creation of complex hybrid materials, where ruthenium centers are integrated into larger structures to impart specific functionalities. These materials often combine the properties of the metal with those of an organic or inorganic matrix.

A significant application of metal 2-ethylhexanoates is in the synthesis of binary or multimetallic oxides. researchgate.net By combining different metal precursors, including this compound, it is possible to create mixed-metal oxide materials with tailored electronic, magnetic, or catalytic properties. researchgate.net However, the field of heterometal alkoxide-2-ethylhexanoate precursors remains an area with significant potential for future research. researchgate.net

In a broader context, new hybrid materials are being developed by incorporating novel ruthenium complexes into polymer matrices. For example, polymeric hybrid films have been produced by embedding ruthenium-indanones into poly(methyl methacrylate) (PMMA). mdpi.com These films exhibit enhanced mechanical properties and possess semiconductor characteristics, with optical band gaps suitable for applications in organic electronics. mdpi.com Although this example uses a different ruthenium complex, it highlights a common strategy for creating functional hybrid materials where a soluble precursor like this compound could potentially be used.

Examples of Ruthenium-Containing Hybrid Materials

| Hybrid Material Type | Components | Potential Application | Fabrication Insight | Reference |

|---|---|---|---|---|

| Multimetallic Oxides | Multiple metal oxides, including Ruthenium Oxide | Electronics, optics, catalysis, magnetism | Formed from mixed metal alkanoate precursors. | researchgate.net |

| Polymer Hybrid Composites | Ruthenium-indanone complexes in a PMMA matrix | Organic electronics | Deposited as hybrid films using drop-casting. | mdpi.com |

Computational and Mechanistic Investigations of Ruthenium 2 Ethylhexanoate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

DFT calculations have been instrumental in elucidating the mechanisms of various reactions catalyzed by ruthenium complexes, including those analogous to or involving ruthenium carboxylates like ruthenium 2-ethylhexanoate (B8288628). These studies map out the energy landscapes of catalytic cycles, identifying the most probable reaction pathways and the structures of transient intermediates.

For instance, in ruthenium(II)-catalyzed direct arylations, DFT studies, complemented by experimental evidence, have proposed a mechanism involving a reversible C-H bond activation assisted by a carboxylate ligand. nih.govacs.org This is followed by a rate-determining oxidative addition of the aryl halide to the ruthenium center, leading to a Ru(IV) intermediate. acs.org Subsequent reductive elimination regenerates the Ru(II) catalyst and yields the arylated product. acs.org The general steps proposed are:

Initial reversible cyclometalation: The catalyst undergoes a carboxylate-assisted deprotonation. acs.org

Rate-limiting oxidative addition: The resulting complex reacts with an aryl halide. acs.org

Reductive elimination: This final step forms the product and regenerates the catalyst. acs.org

Similarly, in the context of hydroamidation of terminal alkynes catalyzed by ruthenium systems, DFT calculations have detailed a multi-step catalytic cycle. nih.govrsc.org The proposed mechanism, supported by computational analysis, includes:

Oxidative addition of an amide to a Ru(0) species. nih.gov

Ligand dissociation followed by alkyne coordination. nih.gov

Alkyne insertion into the Ru-H bond. nih.gov

Vinyl-vinylidene rearrangement. nih.gov

Intramolecular nucleophilic transfer. nih.gov

Reductive elimination to release the product. nih.gov

These computational models have successfully explained experimentally observed stereoselectivities by analyzing the transition states of the key steps. nih.govrsc.org For example, the stereochemical outcome in the hydroamidation reaction was found to be determined during the nucleophilic transfer step, with calculated energy differences between competing pathways aligning well with experimental results. nih.govrsc.org

DFT has also been applied to understand C-H oxygenation reactions catalyzed by ruthenium(II) complexes. d-nb.info These studies suggest a plausible catalytic cycle that begins with a kinetically relevant C-H activation, followed by oxidation of the ruthenacycle intermediate from Ru(II) to Ru(IV) by an external oxidant. d-nb.info The cycle concludes with reductive elimination to form the C-O bond and regenerate the active catalyst. d-nb.info

The table below summarizes key mechanistic steps elucidated by DFT for different ruthenium-catalyzed reactions.

| Reaction Type | Proposed Mechanistic Steps via DFT | Key Intermediates | References |

| Direct Arylation | 1. Reversible C-H activation (carboxylate-assisted) 2. Rate-limiting oxidative addition 3. Reductive elimination | Ruthenacycle, Ru(IV) species | nih.govacs.org |

| Hydroamidation | 1. Oxidative addition of amide 2. Alkyne coordination 3. Alkyne insertion 4. Vinyl-vinylidene rearrangement 5. Nucleophilic transfer 6. Reductive elimination | Ru(II)-hydride, Ru(II)-vinyl | nih.govrsc.org |

| C-H Oxygenation | 1. C-H activation 2. Oxidation of Ru(II) to Ru(IV) 3. Reductive elimination | Ruthenacycle, Ru(IV) species | d-nb.info |

Elucidation of Ligand Exchange Dynamics and Catalyst Initiation Processes

In many ruthenium-catalyzed reactions, a precatalyst is activated by the exchange of one or more ligands. For instance, a chloride ligand might be replaced by a trifluoroacetate, a process that can be modeled to understand its energetic favorability. nih.gov DFT calculations can explore the dissociation of ligands to create a vacant coordination site, which is often a prerequisite for substrate binding and activation. unt.edu

Photoinduced ligand exchange is another area where computational methods have provided significant insights. nih.govrsc.org Ab initio molecular dynamics simulations and static DFT calculations have been used to model the photosubstitution of a ligand by a solvent molecule in polypyridyl ruthenium(II) complexes. nih.gov These simulations show that upon photoexcitation, the loss of a monodentate ligand can generate a coordinatively unsaturated 16-electron species in a triplet excited state. nih.gov This transient species can then convert to a reactive singlet ground state, which readily coordinates with a solvent molecule to form the final product. nih.gov This detailed pathway, including the identification of key electronic states and their lifetimes, is crucial for designing photoactive metal complexes. nih.gov

The role of carboxylate ligands, such as 2-ethylhexanoate, in these exchange processes is significant. They can act as labile ligands, meaning they can be easily replaced by a substrate or another ligand, facilitating the catalytic cycle. mdpi.comresearchgate.net DFT can quantify the binding energies of different ligands to the ruthenium center, predicting the likelihood and kinetics of exchange. For example, in certain hydrogenation reactions, an acetato ligand is proposed to undergo exchange, and a hydride complex formed by the heterolytic cleavage of dihydrogen is suggested as the active catalytic species. researchgate.net

The table below outlines different aspects of ligand exchange and catalyst initiation in ruthenium systems investigated through computational methods.

| Process | Computational Method | Key Findings | References |

| Precatalyst Activation | DFT | Modeling of ligand replacement (e.g., chloride with trifluoroacetate) to form the active catalyst. | nih.gov |

| Ligand Dissociation | DFT | Calculation of energy required for ligand loss to create a vacant coordination site for substrate binding. | unt.edu |

| Photoinduced Ligand Exchange | Ab initio MD, DFT | Elucidation of multi-step mechanism involving excited electronic states and rapid coordination with solvent. | nih.gov |

| Role of Carboxylate Ligands | DFT, Mechanistic Studies | Carboxylates can act as labile ligands, facilitating catalyst turnover. Proposed involvement in heterolytic H₂ cleavage. | mdpi.comresearchgate.net |

Theoretical Modeling for Rational Catalyst Design and Performance Prediction

A major goal of computational catalysis is to move beyond explaining experimental observations to predicting the performance of new catalysts. By establishing a clear understanding of structure-activity relationships, theoretical modeling can guide the rational design of improved catalysts.

DFT calculations can be used to screen potential catalyst candidates before their synthesis, saving significant time and resources. For example, in the development of ruthenium single-atom catalysts for acetylene (B1199291) hydrochlorination, DFT was used to investigate the properties of ruthenium supported on various nitrogen-doped carbon substrates. researchgate.net The calculations predicted the free energy barriers for the reaction on different supports, identifying the most promising candidates for experimental validation. researchgate.net

Theoretical models can also predict how modifications to the ligand framework will affect catalytic activity and selectivity. In the hydroamidation of alkynes, DFT calculations correctly predicted the inversion of stereoselectivity when the phosphine (B1218219) ligand was changed from tri-n-butylphosphine to bis(dicyclohexylphosphino)methane. nih.govrsc.org The models attributed this to steric repulsions that favored different orientations of the substrate during the selectivity-determining step. nih.govrsc.org

The predictive power of these models is also evident in the study of ring-opening polymerization of cyclic esters. DFT has been used to calculate the activation free energies for polymerization initiated by different ruthenium complexes, with the high calculated energy barrier for one complex correlating with its very low experimental activity. mdpi.com

The following table showcases examples of how theoretical modeling has been applied to catalyst design and performance prediction.

| Application Area | Modeling Approach | Predicted Outcome/Insight | References |

| Catalyst Support Effects | DFT | Prediction of reaction energy barriers for Ru single-atom catalysts on different carbon supports. | researchgate.net |

| Ligand-Controlled Selectivity | DFT | Explanation and prediction of stereoselectivity inversion based on ligand structure and steric effects. | nih.govrsc.org |

| Electronic Tuning of Catalysts | DFT | Correlation of ligand electronic properties (e.g., π-back bonding) with catalytic reaction rates. | uit.no |

| Activity Prediction | DFT | Calculation of activation energy barriers that correlate with experimentally observed catalytic activity. | mdpi.com |

Future Research Trajectories and Emerging Applications of Ruthenium 2 Ethylhexanoate

Innovative Ligand Architectures for Improved Catalytic Efficiency and Selectivity

The performance of ruthenium-based catalysts is intrinsically linked to the electronic and steric properties of their coordinating ligands. The modification of the ligand architecture is a primary strategy for tuning the reactivity, selectivity, and stability of the resulting catalytic system.

N-Heterocyclic Carbenes (NHCs) have become a cornerstone of modern ruthenium catalysis. The development of unsymmetrically substituted NHCs, which feature different substituents on the nitrogen atoms, allows for fine control over the catalyst's properties. beilstein-journals.org For instance, replacing a mesityl group with a more sterically demanding adamantyl group in a Grubbs-type catalyst was shown to alter the catalytic activity. beilstein-journals.org Similarly, complexes with N-alkyl, N'-aryl NHC frameworks have been synthesized to enhance electron-donating ability and modify the steric environment of the ruthenium center. beilstein-journals.org Research has demonstrated that the steric bulk of N-alkyl substituents significantly influences catalytic activity in ring-closing metathesis (RCM) reactions. beilstein-journals.org To combat the decomposition pathways that affect catalysts with sterically reduced NHC ligands, researchers have designed macrocyclic NHC ligands. nih.gov In one study, tying two small aryl arms of an NHC ligand together with a C-8 alkyl chain resulted in a significantly more stable catalyst that still exhibited high activity, even in challenging cross-metathesis reactions to form tetrasubstituted double bonds. nih.gov

Phosphine (B1218219) ligands also play a crucial role. Bidentate phosphines (diphos) such as dppm, dppe, and dppf have been used to create monometallic ruthenium chelates. nih.gov The geometry of these complexes, particularly the P-Ru-P bite angle, is highly dependent on the nature of the diphosphine bridge and influences the catalytic behavior. nih.gov Pincer-type ligands, which bind to the metal center in a tridentate fashion, offer high stability. researchgate.netdtu.dk The rational design of these ligands, such as those based on triazole or pyridine-containing frameworks, has been key to improving performance in reactions like the transfer hydrogenation of ketones. researchgate.netrsc.org The rigidity and specific coordination geometry of pincer ligands can prevent catalyst deactivation and enhance selectivity. researchgate.net

The concept of ligand cooperation, where both the metal and the ligand participate in bond activation, has led to highly effective catalysts. This is exemplified by Ru(II)-bisphosphine-diamine complexes, which have inspired new systems combining chiral NHCs and chiral diamines for asymmetric hydrogenation. nih.gov

Table 1: Impact of Ligand Architecture on Ruthenium Catalyst Performance

| Ligand Type | Key Architectural Feature | Impact on Catalysis | Example Application | Reference(s) |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Unsymmetrical N-aryl, N'-aryl or N-alkyl, N'-aryl substituents | Fine-tunes steric and electronic properties, influencing activity and selectivity. | Olefin Metathesis | beilstein-journals.org |

| Macrocyclic NHC | Aryl arms linked by an alkyl chain | Increases catalyst stability while maintaining high activity for sterically hindered transformations. | Cross-Metathesis | nih.gov |

| Bidentate Phosphine (diphos) | Varied backbone length and rigidity (e.g., dppm, dppe) | Affects P-Ru-P bite angle and complex geometry, influencing catalytic behavior in various reactions. | Atom Transfer Radical Addition | nih.gov |

| Pincer Ligands (e.g., NNN, PNP) | Tridentate, often meridional, coordination | Provides high thermal stability and robustness; can facilitate metal-ligand cooperation. | Transfer Hydrogenation | researchgate.netdtu.dkrsc.org |

| Cooperative Ligands | Chiral NHC and chiral diamine combination | Enables modular synthesis of versatile precatalysts for highly enantioselective reactions. | Asymmetric Hydrogenation | nih.gov |

Integration into Sustainable and Green Chemical Processes

Ruthenium 2-ethylhexanoate (B8288628) and its derivatives are finding increasing use in sustainable and green chemistry, primarily in the transformation of renewable feedstocks and the development of waste-reducing synthetic methods.

A significant area of research is the chemical recycling and upcycling of polymers. Ruthenium-catalyzed hydrogenative degradation of end-of-life poly(lactide) (PLA), a common bioplastic, has been demonstrated as a viable method to produce 1,2-propanediol, a valuable platform chemical. researchgate.net This process efficiently breaks down post-consumer PLA goods under relatively mild conditions. researchgate.net Similarly, ruthenium complexes have shown effectiveness in the hydrogenolysis of other polyesters like poly(ethylene terephthalate) (PET), with a high tolerance for impurities often found in plastic waste. researchgate.net These catalytic routes represent a promising avenue for creating circular economies for plastics. researchgate.net

The principles of green chemistry also extend to the synthesis of the catalysts themselves. Mechanochemistry, which involves performing reactions by grinding solids together, offers a solventless route to ruthenium carboxylate complexes. mdpi.com The manual grinding of precursors like [RuCl₂(PPh₃)₃] with metal carboxylates has been shown to be an efficient method for producing complexes such as [Ru(OAc)₂(PPh₃)₂]. mdpi.com A comparison of this grinding route with traditional solution-based synthesis using green chemistry metrics like the E-factor (environmental factor) and mass productivity reveals the superior sustainability of the mechanochemical approach, which significantly reduces waste generation. mdpi.com

Furthermore, ruthenium catalysts are being employed in reactions that utilize sustainable reagents. For instance, the transfer hydrogenation of ketones and aldehydes can be achieved using ethanol (B145695) as a safe and renewable hydrogen source, sometimes even under aerobic conditions, which simplifies the experimental setup. researchgate.net

Table 2: Ruthenium Catalysts in Green Chemical Processes

| Process | Substrate | Product | Catalyst System | Key Sustainability Feature | Reference(s) |

|---|---|---|---|---|---|

| Polymer Upcycling | End-of-life Poly(lactide) (PLA) | 1,2-Propanediol | Ru-MACHO-BH complex | Conversion of plastic waste into a valuable chemical feedstock. | researchgate.net |

| Polymer Upcycling | Poly(ethylene terephthalate) (PET) | Depolymerized monomers | Ru(II)-complexes | Chemical recycling of common polyester (B1180765) waste. | researchgate.net |

| Catalyst Synthesis | [RuCl₂(PPh₃)₃] + Metal Carboxylate | Ruthenium Carboxylate Complex | Manual Grinding (Mechanochemistry) | Solventless synthesis, lower E-factor, and reduced waste. | mdpi.com |

| Transfer Hydrogenation | Ketones and Aldehydes | Alcohols | Air-stable Ru(II) complexes | Use of ethanol as a sustainable hydrogen source. | researchgate.net |

Advanced Spectroscopic and In-situ Characterization Techniques for Mechanistic Insights

A deep understanding of catalytic mechanisms is essential for the rational design of more efficient catalysts. Advanced spectroscopic and in-situ characterization techniques are indispensable tools for elucidating the complex transformations that ruthenium 2-ethylhexanoate and its derivatives undergo during a catalytic cycle.

In-situ techniques, which monitor the catalyst under actual reaction conditions, are particularly powerful. For example, in-situ Fourier-Transform Infrared (FT-IR) spectroscopy and in-situ X-ray Absorption Fine Structure (XAFS) have been used to investigate the formation of ruthenium nanoparticles from a Ru₃(CO)₁₂ precursor on a doped alumina (B75360) surface. researchgate.net These methods allow for the direct observation of crucial steps like decarbonylation and nanoparticle formation. researchgate.net Time-resolved Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been applied to study photocatalytic CO₂ reduction over Pt/TiO₂ catalysts, where multivariate spectral analysis helped to distinguish between multiple chemical species on the catalyst surface. dokumen.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. ³¹P NMR analysis has been used to monitor the state of ruthenium-diphosphine complexes during catalytic reactions, revealing that in some cases, the initial complex remains largely intact even under harsh thermal conditions. nih.gov This indicates that the complex itself is the active species, rather than a decomposition product.

X-ray crystallography provides precise structural information on well-defined catalyst precursors and stable intermediates. The molecular structures of numerous ruthenium complexes with various ligands (e.g., xanthate, NNN-click based, diphosphine) have been determined, revealing details like bond lengths and coordination geometries that are crucial for understanding their reactivity. nih.govrsc.org

Table 3: Application of Advanced Characterization Techniques to Ruthenium Catalysis

| Technique | Type of Information Provided | Mechanistic Insight Gained | Reference(s) |

|---|---|---|---|

| In-situ FT-IR & XAFS | Real-time monitoring of catalyst structure and surface species. | Observation of nanoparticle formation and intermediate species during reaction. | researchgate.net |

| Time-resolved DRIFTS with MCR | Separation of complex, overlapping spectra of surface species. | Identification of distinct chemical species and their evolution during photocatalysis. | dokumen.pub |

| ³¹P NMR Spectroscopy | Information on the integrity and transformation of phosphine-ligated complexes. | Determining catalyst stability and identifying the active species under reaction conditions. | nih.gov |

| Kinetic Analysis & Poisoning Studies | Elucidation of the nature of the active catalyst (homogeneous vs. heterogeneous). | Identification of bulk ruthenium metal as the true catalyst in certain hydrogenation reactions. | acs.org |

| X-ray Crystallography | Precise 3D molecular structure of crystalline complexes. | Correlation of solid-state structure (bond angles, lengths) with catalytic activity. | nih.govrsc.org |

Exploration of New Catalytic Domains and Cross-Disciplinary Applications

The versatility of this compound extends beyond traditional organic transformations into materials science and other cross-disciplinary fields. It often serves as a convenient, soluble precursor for creating a variety of functional materials and novel catalytic systems. americanelements.comresearchgate.net

In materials science, metal 2-ethylhexanoates are widely used as metal-organic precursors for the synthesis of binary or multimetallic oxides through methods like sol-gel processing and metal-organic deposition (MOD). researchgate.net These materials have applications in electronics, optics, and magnetism. researchgate.net this compound can also be used to prepare ruthenium nanoparticles (Ru-NPs). researchgate.net For instance, thermal decomposition of ruthenium precursors in the presence of stabilizing agents like sodium 2-ethylhexanoate can yield Ru-NPs with an average size of 2-3 nm. researchgate.net These nanoparticles have shown unique catalytic activity in the hydrogenation of aliphatic and aromatic nitriles to amines. researchgate.net

The catalytic applications themselves are expanding. While known for roles in oxidation and hydrogenation, ruthenium complexes derived from 2-ethylhexanoate precursors are being explored for polymerization reactions. americanelements.comresearchgate.net For example, the combination of Ni(II) 2-ethylhexanoate and Co(II) 2-ethylhexanoate with methylaluminoxane (B55162) has been used to catalyze the polymerization of norbornene. researchgate.net Ruthenium-based systems are also effective for ring-opening polymerization (ROP) of lactones and lactides. researchgate.net

Furthermore, the fundamental reactivity of ruthenium complexes is being applied to new challenges. Ruthenium catalysts have been developed for the alternating copolymerization of monomers like norbornene and cyclooctene, creating polymers with specific, controlled structures. beilstein-journals.org The exploration of ruthenium catalysts in fields such as agriculture is also an emerging, albeit less developed, area of research, drawing parallels from the application of other metal ethylhexanoates. allhdi.com This suggests potential future directions where the catalytic properties of ruthenium could be harnessed for entirely new purposes. allhdi.com

Table 4: Emerging and Cross-Disciplinary Applications of this compound and Derivatives

| Application Area | Specific Use | Resulting Product/Material | Role of Ruthenium Compound | Reference(s) |

|---|---|---|---|---|

| Materials Science | Metal-Organic Deposition (MOD) / Sol-Gel Precursor | Binary or multimetallic oxides | Soluble source of ruthenium for advanced materials. | researchgate.net |

| Nanocatalysis | Precursor for Nanoparticle Synthesis | Ruthenium Nanoparticles (Ru-NPs) | Used to prepare catalytically active nanoparticles for hydrogenation. | researchgate.net |

| Polymer Chemistry | Ring-Opening Polymerization (ROP) | Polylactones, Polylactides | Catalyst for controlled polymerization. | researchgate.net |

| Polymer Chemistry | Alternating Copolymerization | Copolymers (e.g., norbornene-cyclooctene) | Catalyst for creating polymers with specific monomer sequences. | beilstein-journals.org |

Q & A

Basic: What are the recommended synthesis methods for ruthenium 2-ethylhexanoate, and how do reaction parameters influence purity and yield?

Methodological Answer:

this compound is typically synthesized via ligand exchange reactions, where ruthenium precursors (e.g., RuCl₃) react with 2-ethylhexanoic acid under controlled conditions. Key parameters include:

- pH adjustment : Neutralization of acidic precursors (e.g., using NaBH₄) to stabilize intermediates and avoid unwanted side reactions .

- Solvent choice : Non-polar solvents (e.g., hexane) improve solubility of the carboxylate ligand, while polar solvents may destabilize the product.

- Temperature : Moderate heating (60–80°C) enhances reaction kinetics but must avoid thermal decomposition of the ligand.

Yield optimization requires monitoring by spectroscopic techniques (e.g., FT-IR for ligand coordination) and elemental analysis for Ru content .

Basic: How can researchers characterize the coordination environment and oxidation state of ruthenium in 2-ethylhexanoate complexes?

Methodological Answer:

- X-ray absorption spectroscopy (XAS) : Determines Ru oxidation state (+2/+3) via edge energy shifts and coordination geometry (octahedral vs. square planar) through EXAFS .

- Electron paramagnetic resonance (EPR) : Identifies paramagnetic Ru species (e.g., Ru³⁺) in solution or solid state.

- NMR spectroscopy : ¹H and ¹³C NMR track ligand binding modes (monodentate vs. bidentate) by analyzing chemical shifts of the ethylhexanoate backbone .

Advanced: What catalytic mechanisms are proposed for this compound in oxidation-reduction reactions, and how do ligand dynamics influence catalytic cycles?

Methodological Answer:

this compound acts as a catalyst in redox reactions (e.g., alcohol oxidation, olefin epoxidation) via:

- Electron-transfer pathways : Ru²⁺/Ru³⁺ redox couples mediate substrate activation, with ligand lability enabling coordination of oxidizing agents (e.g., O₂, peroxides) .

- Ligand-assisted proton transfer : The ethylhexanoate ligand stabilizes transition states through hydrogen bonding, as shown in DFT studies.

To validate mechanisms, researchers should:

Advanced: How should researchers address discrepancies in reported catalytic activity data for this compound across different studies?

Methodological Answer:

Data contradictions often arise from:

- Impurity effects : Trace contaminants (e.g., chloride from RuCl₃ precursors) can poison active sites. Purify complexes via recrystallization or column chromatography .

- Solvent polarity : Catalytic activity in non-polar solvents may differ due to ligand solvation vs. desolvation dynamics. Standardize solvent systems (e.g., toluene vs. DMF) in comparative studies.

- Substrate scope limitations : Activity may vary with substrate steric/electronic properties. Use model substrates (e.g., benzyl alcohol for oxidation) to benchmark performance .

Advanced: What strategies optimize the stability of this compound under ambient and reaction conditions?

Methodological Answer:

- Ligand modification : Introduce electron-withdrawing groups (e.g., nitro substituents) to the ethylhexanoate backbone to enhance resistance to oxidative degradation .

- Encapsulation : Embed the complex in mesoporous silica or metal-organic frameworks (MOFs) to prevent aggregation and moisture sensitivity .

- Inert atmosphere handling : Use Schlenk lines or gloveboxes to avoid hydrolysis or oxidation during storage and catalysis .

Advanced: How can computational methods complement experimental studies in designing this compound-based catalysts?

Methodological Answer:

- Density functional theory (DFT) : Predict ligand dissociation energies, redox potentials, and transition-state geometries to guide ligand selection .

- Molecular dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions to optimize reaction media.

- Machine learning (ML) : Train models on existing Ru-complex databases to predict catalytic activity for novel substrates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile organic byproducts.

- Waste disposal : Collect Ru-containing waste in designated containers for heavy-metal recycling to comply with environmental regulations .

Advanced: How do steric and electronic properties of 2-ethylhexanoate ligands affect catalytic selectivity in asymmetric synthesis?

Methodological Answer:

- Steric effects : Bulky ethylhexanoate ligands favor enantioselectivity by restricting substrate approach to specific coordination sites. Quantify using Tolman cone angles .

- Electronic effects : Electron-donating groups on the ligand increase electron density at Ru centers, enhancing nucleophilic attack in C–H activation.

- Chiral modification : Introduce chiral auxiliaries (e.g., binaphthyl groups) to the ligand for asymmetric induction, validated by circular dichroism (CD) spectroscopy .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.